2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-
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Overview
Description
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- is an organic compound with the molecular formula C13H15NO3 It is a derivative of 2-butenoic acid, featuring an acetylamino group and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- typically involves the esterification of 2-butenoic acid with benzyl alcohol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The phenylmethyl ester group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, methyl ester
- 2-Butenoic acid, 3-methyl-, methyl ester
- 2-Butenoic acid, 3-methyl-, pentyl ester
Comparison
Compared to these similar compounds, 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- is unique due to the presence of both an acetylamino group and a phenylmethyl ester group.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (Z)-3-acetamidobut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15)/b10-8- |
InChI Key |
NYVAYJMGDWOMQI-NTMALXAHSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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